molecular formula C17H10Cl3N5O B2584880 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893915-97-4

3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2584880
CAS No.: 893915-97-4
M. Wt: 406.65
InChI Key: ROAGFULTMRZVPI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetically crafted chemical compound designed for research and development applications. It features a fused triazolo[4,5-d]pyrimidin-7-one core, a privileged structure in medicinal chemistry known for its diverse biological interactions . The molecule is further functionalized with chlorophenyl and dichlorobenzyl substituents, which are common in bioactive molecules and can enhance binding affinity and cellular permeability. Compounds based on the 1,2,4-triazole pharmacophore have been extensively investigated and reported in scientific literature to exhibit a wide range of biological activities, including potential as antifungal, antibacterial, and anticancer agents . The structural motif of a triazole ring fused with a pyrimidine system is a scaffold of high interest for designing new enzyme inhibitors and receptor antagonists . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of novel derivatives, for probing structure-activity relationships (SAR), or in high-throughput screening campaigns to identify new lead compounds for pharmaceutical or agrochemical applications. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5O/c18-11-2-4-12(5-3-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-6-13(19)14(20)7-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGFULTMRZVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe chlorophenyl and dichlorophenyl groups are introduced via substitution reactions using chlorinated aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares substituents and core modifications of key analogs:

Compound Name Position 3 Substituent Position 6 Substituent Core Modification Reference
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 4-Chlorophenyl (3,4-Dichlorophenyl)methyl Triazolo[4,5-d]pyrimidin-7-one Target Compound
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 2-Hydroxyphenyl Methyl Triazolo[4,3-a]pyrimidin-5-one
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Phenyl 4-Chlorophenoxy + isopropyl Triazolo[4,5-d]pyrimidin-7-one
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Amino 3-Chlorobenzyl + hexyl Triazolo[1,5-a]pyrimidin-7-one

Key Observations :

  • Chlorine vs. Hydroxyl Groups : The target compound’s 4-chlorophenyl and dichlorobenzyl groups increase hydrophobicity compared to the hydroxyl-substituted analog in , which may improve membrane permeability but reduce solubility.
  • Position 6 Variability: The (3,4-dichlorophenyl)methyl group in the target compound introduces steric bulk and electronic effects distinct from the isopropyl-phenoxy group in or the hexyl-chlorobenzyl chain in .

Physicochemical Properties

Property Target Compound 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl analog 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl analog
Melting Point (°C) Not reported 459 K (186°C) 184°C
LogP (Predicted) ~4.2 (highly lipophilic) ~3.8 ~2.5
Solubility (aq. media) Low (chlorine-rich) Moderate (phenoxy group enhances polarity) Higher (hydroxyl group)

Analysis :

  • The target compound’s multiple chlorine atoms likely result in lower aqueous solubility but higher lipid membrane penetration compared to hydroxyl- or phenoxy-containing analogs.

Pharmacological Activity

While direct bioactivity data for the target compound is unavailable, inferences are drawn from analogs:

  • Antimicrobial Potential: Compounds with triazolopyrimidinone cores and halogen substitutions (e.g., 5-(4-chlorophenoxy)-6-isopropyl derivative) show activity against Gram-positive bacteria due to DNA gyrase inhibition .
  • Anticancer Activity: Chlorobenzyl-substituted triazolopyrimidinones (e.g., compound 32 in ) exhibit moderate cytotoxicity via topoisomerase inhibition. The target compound’s dichlorophenyl groups may enhance this effect.
  • Enzyme Binding: The coplanar triazolopyrimidinone core (deviation <0.021 Å) in suggests strong π-π stacking with enzyme active sites, a feature retained in the target compound .

Biological Activity

The compound 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , commonly referred to as a triazolopyrimidine derivative, has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its anticancer, antifungal, and antibacterial activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H13Cl2N5O\text{C}_{16}\text{H}_{13}\text{Cl}_{2}\text{N}_{5}\text{O}

This structure features a triazole ring fused with a pyrimidine moiety and two chlorinated phenyl groups that are crucial for its biological activity.

Anticancer Activity

Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. Specifically:

  • Cell Line Studies : In vitro assays showed that derivatives of triazolopyrimidine can induce apoptosis in human breast cancer cell lines (MCF-7) and colon cancer cells (HCT-116), with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative used .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to increased cellular stress and subsequent apoptosis.

Antifungal Activity

The antifungal potential of triazolopyrimidine derivatives has also been explored:

  • In Vitro Efficacy : Compounds similar to 3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown broad-spectrum antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) indicates that chlorinated phenyl substituents enhance antifungal potency .

Antibacterial Activity

The antibacterial properties of this compound class are notable:

  • Activity Spectrum : Triazolopyrimidine derivatives have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies have reported significant inhibition against Staphylococcus aureus and Escherichia coli strains .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Anticancer Effects : A recent study evaluated a series of triazolopyrimidine derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications at the phenyl rings significantly influenced their potency .
  • Antifungal Testing : Another investigation focused on the antifungal activity of various triazole derivatives against clinical isolates of fungi. The study found that certain substitutions led to enhanced efficacy against resistant strains .

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
AnticancerMCF-727.3
AnticancerHCT-1166.2
AntifungalCandida albicansNot specified
AntibacterialE. coliNot specified

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